molecular formula C9H8Cl2N2 B2934857 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole CAS No. 915924-14-0

6-Chloro-2-(2-chloroethyl)-1H-benzimidazole

Cat. No. B2934857
CAS RN: 915924-14-0
M. Wt: 215.08
InChI Key: UOJBPUXYGTUGHS-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The compound you mentioned, “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole”, is a benzimidazole derivative with chloroethyl groups attached. These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids or other types of carbon acids . The exact synthesis process for “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole” would depend on various factors and may involve multiple steps.


Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole” would consist of a benzimidazole core with chloroethyl groups attached at the 2nd and 6th positions . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole” would depend on the reaction conditions and the other reactants present. Benzimidazoles are known to participate in a variety of chemical reactions, often acting as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole” would depend on its exact molecular structure. Some general properties of benzimidazole derivatives include a high melting point and good stability .

Scientific Research Applications

Medicinal Chemistry Applications

Benzimidazole derivatives, including 6-Chloro-2-(2-chloroethyl)-1H-benzimidazole, have been extensively studied for their medicinal properties. These compounds are essential constituents in several antihelminthic, antacid, and antibacterial drugs. Their interaction with DNA and interference with DNA-associated processes highlight their potential in drug design targeting various diseases (Bhattacharya & Chaudhuri, 2008).

Antimicrobial and Antifungal Activities

The synthesis and testing of benzimidazole and benzotriazole derivatives against the protozoa Acanthamoeba castellanii have demonstrated these compounds' efficacy, with certain derivatives showing higher activity than the standard antiprotozoal agent chlorohexidine (Kopanska et al., 2004). Additionally, these derivatives are investigated for their antifungal properties, targeting specific microorganisms and serving as potential vermicides or fungicides (M, Anbhule Sachin J, 2021).

Structural Studies and Biological Activity

Structural studies on 2-chloromethyl-1H-benzimidazole hydrochloride have been conducted using various spectroscopic techniques. These studies provide insights into the compound's molecular structure and its potential biological activity, including antibacterial properties (Nour T Abdel Ghani & A. Mansour, 2012).

Corrosion Inhibition

Benzimidazole derivatives have also been explored for their corrosion inhibition properties. Theoretical studies correlate their molecular structures with potential activity as corrosion inhibitors, indicating their application in protecting metals from corrosion (Obot & Obi-Egbedi, 2010). Experimental studies further support these findings, demonstrating the effectiveness of certain benzimidazole derivatives in inhibiting the corrosion of iron in acidic solutions (Khaled, 2003).

Safety and Hazards

The safety and hazards associated with “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole” would depend on its exact molecular structure. In general, care should be taken when handling any chemical compound, and appropriate safety measures should be taken .

Future Directions

The future directions for research on “6-Chloro-2-(2-chloroethyl)-1H-benzimidazole” would depend on its potential applications. Given the wide range of activities exhibited by benzimidazole derivatives, there could be many possible avenues for future research .

properties

IUPAC Name

6-chloro-2-(2-chloroethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2/c10-4-3-9-12-7-2-1-6(11)5-8(7)13-9/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJBPUXYGTUGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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